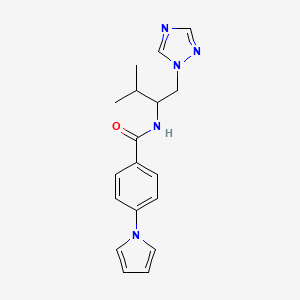
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide, a compound featuring a triazole and pyrrole moiety, has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and pyrrole groups exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity.
In a comparative study of various triazole derivatives, it was found that those with a pyrrole substituent exhibited enhanced activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC50 values were reported to be in the micromolar range, suggesting potent activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in the biosynthesis of essential metabolites in fungi and cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
Study 1: Antifungal Activity Assessment
A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound had an MIC value of 0.5 µg/mL compared to 2 µg/mL for fluconazole .
| Compound | MIC (µg/mL) |
|---|---|
| N-(3-methyl... | 0.5 |
| Fluconazole | 2 |
Study 2: Cytotoxicity Screening
In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using an MTT assay. The findings revealed that the compound induced significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| PC3 | 20 |
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10,12-14,17H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONJOLVZWQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














